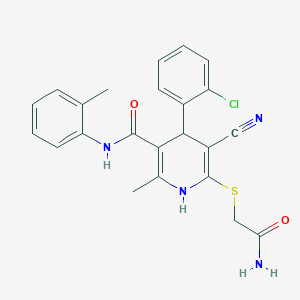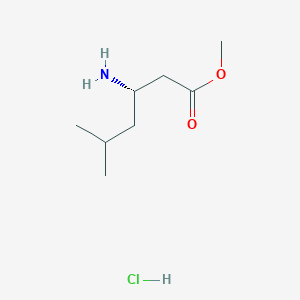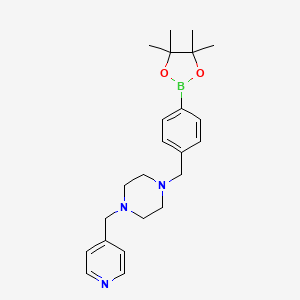![molecular formula C13H13BrN4O B2591587 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide CAS No. 2034587-56-7](/img/structure/B2591587.png)
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and is considered an important building block for medicinal chemistry . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .
Synthesis Analysis
The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate of the process . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is also discussed .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Aplicaciones Científicas De Investigación
Antiviral Therapeutics for Hepatitis B
This compound has been identified as a core protein allosteric modulator (CpAM) for the Hepatitis B virus (HBV), showing potential as an attractive antiviral therapeutic . It has been effective in inhibiting a broad range of nucleoside-resistant HBV mutants. In an HBV AAV mouse model, the lead compound demonstrated the ability to suppress HBV DNA viral load through oral administration .
Medicinal Chemistry Building Blocks
The compound serves as a crucial building block in medicinal chemistry due to its versatile scaffold. It allows for the introduction of various substituents, either neutral or functionalized, at different positions of the pyrazole and/or piperazine rings. This adaptability makes it an important component for the synthesis of diverse medicinal agents .
Drug Design and Optimization
Due to its structural motif, which includes an aromatic heterocycle fused with a saturated cyclic hydrocarbon, this compound is considered a “privileged scaffold”. It is used in the design of promising medicinal chemistry fragments and corresponding building blocks for their production. The compound’s scaffold facilitates the multi-optimization of structural interest, physicochemical parameters, and synthesis efficiency, which are critical in modern medicinal chemistry .
Regioselective Synthesis
The compound’s core allows for regioselective insertion of substituents, which is a valuable property in organic synthesis. This feature is particularly important for creating compounds with specific biological activities and for the development of new drugs with targeted effects .
Stereoselective Synthesis
The compound can be used for different region- and/or stereoselective synthesis processes. This includes sole transformations or modifications of functional groups, which is essential for the development of chiral drugs that can interact with biological targets in a more effective and selective manner .
Functional Group Installation
The compound’s structure permits easy installation of functional groups to specific positions, which is a key step in the synthesis of many pharmaceuticals. The ability to add diverse functional groups makes it a valuable scaffold for generating a wide range of pharmacologically active compounds .
Direcciones Futuras
The future directions for similar compounds involve the utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with other known methodologies .
Mecanismo De Acción
Target of Action
The primary target of the compound 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by inhibiting the conformational changes in the HBV core protein . This disruption in the protein’s structure prevents the virus from replicating, thereby inhibiting its life cycle .
Pharmacokinetics
It is noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of the action of 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . This leads to a decrease in the HBV DNA viral load, as demonstrated in a HBV AAV mouse model .
Action Environment
Given its effectiveness in a mouse model , it can be inferred that the compound is stable and retains its efficacy in the physiological conditions present within a living organism.
Propiedades
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-10-5-9(7-15-8-10)13(19)17-11-2-4-18-12(6-11)1-3-16-18/h1,3,5,7-8,11H,2,4,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJYFFIXBYMPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-N-[3-(prop-2-enoylamino)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2591509.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2591510.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)
![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)


![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)
![2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2591520.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)
![Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2591523.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591527.png)